

Measuring Callose Deposition in Arabidopsis Leaves after flg22 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Flagellin 22	
Cat. No.:	B612679	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deposition of callose, a β-1,3-glucan polymer, at the plant cell wall is a key defense response against pathogen attack.[1][2] This process, often referred to as papilla formation, serves as a physical barrier to impede pathogen penetration and is a hallmark of pattern-triggered immunity (PTI).[1] The bacterial flagellin-derived peptide flg22 is a well-characterized pathogen-associated molecular pattern (PAMP) that elicits a strong callose deposition response in Arabidopsis thaliana.[2][3] The recognition of flg22 by the pattern recognition receptor FLS2 (FLAGELLIN-SENSING 2) initiates a signaling cascade leading to the synthesis and deposition of callose.[4][5] This application note provides detailed protocols for inducing and quantifying callose deposition in Arabidopsis leaves treated with flg22, a common assay to study plant innate immunity and to screen for potential modulators of this defense response.

Signaling Pathway of flg22-Induced Callose Deposition

The perception of flg22 by FLS2 triggers a series of downstream signaling events, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs), which ultimately lead to the activation of callose synthases, such as PMR4



(POWDERY MILDEW RESISTANT 4), at the plasma membrane.[6][7] This results in the localized deposition of callose at the cell wall.



Click to download full resolution via product page

Caption: flg22-induced callose deposition signaling pathway.

Experimental Protocols

This section outlines the detailed methodology for measuring flg22-induced callose deposition in Arabidopsis thaliana leaves.

Plant Growth and Treatment

- Plant Material: Arabidopsis thaliana ecotype Col-0 is commonly used. Mutant lines, such as fls2 (insensitive to flg22) or pmr4 (deficient in callose synthase), can be used as negative controls.[8][9]
- Growth Conditions: Grow plants on soil or sterile half-strength Murashige and Skoog (MS)
 medium under a 10-hour light/14-hour dark photoperiod at 22°C. Four to five-week-old plants
 are typically used for leaf infiltration assays.
- flg22 Treatment:
 - Prepare a 1 μM solution of flg22 peptide in sterile water.
 - Infiltrate the abaxial side of fully expanded leaves of 4-week-old Arabidopsis plants with the flg22 solution using a needleless syringe.[10] Infiltrate control leaves with sterile water (mock treatment).



Harvest the leaves 18-24 hours post-infiltration for callose staining.[11][12] An earlier response can be observed as soon as 60-90 minutes after infiltration.[7][10]

Aniline Blue Staining for Callose Visualization

Aniline blue is a fluorochrome that specifically binds to β -1,3-glucans, allowing for the visualization of callose deposits under UV fluorescence microscopy.[2]

- Destaining:
 - Place the harvested leaves in 1.5 ml microcentrifuge tubes containing 1 ml of an ethanol:acetic acid solution (3:1, v/v) or 96% ethanol to remove chlorophyll.[10]
 - Incubate at room temperature or 37°C until the leaves are completely destained (transparent).
- Rehydration and Staining:
 - Wash the destained leaves with 50% ethanol for 30 minutes, followed by two washes with sterile water for 30 minutes each.
 - Prepare the aniline blue staining solution: 0.01% (w/v) aniline blue in 150 mM K2HPO4 (pH 9.5).[13]
 - Incubate the leaves in the staining solution for at least 2 hours in the dark.
- Mounting and Visualization:
 - Mount the stained leaves in 50% glycerol on a microscope slide.
 - Observe the callose deposits using a fluorescence microscope with a DAPI or UV filter set (e.g., excitation at 350 nm and emission at 420 nm, or excitation at 405 nm and emission between 472-490 nm).[8][10] Callose deposits will appear as bright, fluorescent dots.

Quantification of Callose Deposition

Quantitative analysis of callose deposition can be performed using image analysis software.

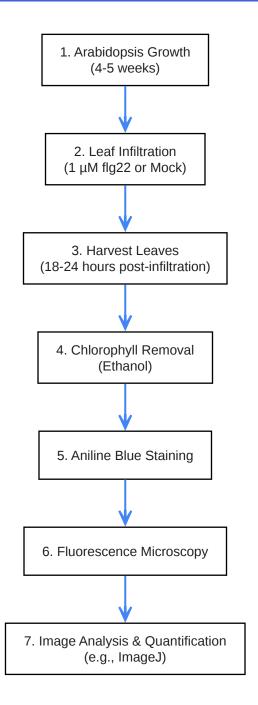


- Image Acquisition: Capture images of the stained leaves using a consistent magnification and exposure time.
- Image Analysis:
 - Software: Use software such as ImageJ (Fiji) for quantification.
 - Method:
 - 1. Convert the images to 8-bit grayscale.
 - 2. Set a consistent threshold to distinguish callose deposits from the background.
 - 3. Use the "Analyze Particles" function to count the number of callose deposits and measure their area or intensity.
 - Automated Quantification: For high-throughput analysis, plugins like Trainable Weka
 Segmentation (TWS) or specialized software like CalloseMeasurer can be used for more robust and automated quantification.[2][8]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring flg22-induced callose deposition.





Click to download full resolution via product page

Caption: Experimental workflow for callose deposition measurement.

Data Presentation

The quantitative data obtained from the image analysis should be summarized in tables for clear comparison between different treatments and genotypes.



Table 1: Quantification of flg22-Induced Callose Deposits in Wild-Type (Col-0) and fls2 Mutant Arabidopsis

Genotype	Treatment	Mean Number of Callose Deposits per mm² (± SE)
Col-0	Mock (Water)	5 ± 2
Col-0	1 μM flg22	150 ± 15
fls2	Mock (Water)	4 ± 1
fls2	1 μM flg22	8 ± 3

Note: The data presented in this table are representative and may vary depending on experimental conditions. The number of callose deposits is significantly greater in Col-0 cotyledons compared to fls2 mutant plants after flg22 treatment.[8]

Table 2: Time-Course of flg22-Induced Callose Deposition in Wild-Type (Col-0) Arabidopsis

Time Post-Infiltration	Mean Number of Callose Deposits per mm² (± SE)
0 hours (Mock)	5 ± 2
1 hour	25 ± 5
6 hours	80 ± 10
12 hours	130 ± 12
24 hours	150 ± 15

Note: The data presented in this table are representative. Callose deposition can be detected as early as 60-90 minutes after flg22 infiltration, with a significant increase observed over 24 hours.[7][10]

Conclusion



The measurement of flg22-induced callose deposition is a robust and widely used assay in plant immunity research. The protocols and information provided here offer a comprehensive guide for researchers, scientists, and professionals in drug development to effectively quantify this important defense response in Arabidopsis thaliana. This assay can be adapted to screen for genetic components of the plant immune system or to identify chemical compounds that modulate plant defense responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated Early Callose Deposition Results in Complete Penetration Resistance to Powdery Mildew in Arabidopsis PMC [pmc.ncbi.nlm.nih.gov]
- 4. The activated SA and JA signaling pathways have an influence on flg22-triggered oxidative burst and callose deposition PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Activated SA and JA Signaling Pathways Have an Influence on flg22-Triggered Oxidative Burst and Callose Deposition PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of Arabidopsis thaliana Dynamin-Related Protein 2B Reveals Separation of Innate Immune Signaling Pathways | PLOS Pathogens [journals.plos.org]
- 7. Callose biosynthesis in arabidopsis with a focus on pathogen response: what we have learned within the last decade PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]



- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Measuring Callose Deposition in Arabidopsis Leaves after flg22 Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612679#measuring-callose-deposition-in-arabidopsis-leaves-after-flg22-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com